3-cyclopropyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole
Description
The compound 3-cyclopropyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole is a heterocyclic molecule featuring a 1,2,4-thiadiazole core. This core is substituted at the 3-position with a cyclopropyl group and at the 5-position with an azetidine ring bearing a 4-methylpyrazole moiety.
Properties
IUPAC Name |
3-cyclopropyl-5-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5S/c1-9-4-14-18(5-9)8-10-6-17(7-10)13-15-12(16-19-13)11-2-3-11/h4-5,10-11H,2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGGXIOHIFBPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC(=NS3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features:
The compound’s uniqueness lies in its 1,2,4-thiadiazole core combined with a cyclopropyl group and a functionalized azetidine-pyrazole side chain . Below is a comparative analysis with analogous thiadiazole derivatives:
Key Observations:
Core Heterocycles : Unlike fused systems (e.g., thiazolo-thiadiazole or triazolo-thiadiazole in ), the target compound retains a simple 1,2,4-thiadiazole ring, which may enhance synthetic accessibility.
Substituent Diversity: The azetidine-pyrazole side chain distinguishes it from derivatives with aryl or naphthyl groups (e.g., ).
Pharmacophore Potential: The pyrazole and azetidine moieties are known pharmacophores in drug discovery, suggesting possible kinase or protease inhibition activity, though direct evidence is lacking .
Pharmacological and Reactivity Insights
While pharmacological data for the target compound are unavailable, related thiadiazoles exhibit:
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